molecular formula C16H32N2Sn B1358077 1-Methyl-5-(tributylstannyl)-1H-pyrazole CAS No. 170682-50-5

1-Methyl-5-(tributylstannyl)-1H-pyrazole

Cat. No. B1358077
M. Wt: 371.1 g/mol
InChI Key: MEFBHJAGBFBLEH-UHFFFAOYSA-N
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Description

1-Methyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound with the empirical formula C16H32N2Sn . It has a molecular weight of 371.15 . This compound is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .


Synthesis Analysis

The synthesis of 1-Methyl-5-(tributylstannyl)-1H-pyrazole involves N-methylation at the pyrazole ring by sequential treatment of 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane . This process regioselectively provides the title compound in high yield .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-(tributylstannyl)-1H-pyrazole can be represented by the SMILES string CCCCSn(CCCC)c1cncn1C . The InChI key for this compound is OGYWKJKAIAEDQX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methyl-5-(tributylstannyl)-1H-pyrazole is a liquid at room temperature . It has a refractive index of 1.510 and a density of 1.220 g/mL at 25 °C . The boiling point of this compound is 160-164 °C at 2 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-Methylation and Substituent Introduction : 1-Methyl-5-(tributylstannyl)-1H-pyrazole has been used for N-methylation, resulting in high-yield production of related compounds. This process is crucial for introducing various substituents at specific positions, enabling the synthesis of diverse pyrazole derivatives (Hanamoto, Hashimoto, Miura, Furuno, Inanaga, 2008).

  • Palladium-Catalyzed Cross-Coupling : This compound is utilized in palladium-catalyzed cross-coupling reactions with aryl iodides. These reactions yield high amounts of 5-aryl-4-fluoro-1H-pyrazoles, demonstrating the compound's reactivity and utility in complex chemical syntheses (Hanamoto, Suetake, Koga, Kawanami, Furuno, Inanaga, 2007).

Biological Activities and Pharmaceutical Applications

  • Cytotoxicity and Antitumor Activity : Certain derivatives of 1-Methyl-5-(tributylstannyl)-1H-pyrazole have been examined for their cytotoxic effects on various tumor cell lines, revealing potential applications in cancer research and treatment (Huang, Zhang, Zhang, Wang, Xiao, 2017).

  • Analgesic and Antioxidant Properties : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have shown significant analgesic and antioxidant properties, highlighting the therapeutic potential of pyrazole-based compounds in pain management and oxidative stress reduction (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, Ansar, 2016).

Applications in Material Science

Safety And Hazards

1-Methyl-5-(tributylstannyl)-1H-pyrazole is classified as acutely toxic if swallowed and harmful in contact with skin . It causes skin and eye irritation . This compound may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

tributyl-(2-methylpyrazol-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFBHJAGBFBLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619098
Record name 1-Methyl-5-(tributylstannyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(tributylstannyl)-1H-pyrazole

CAS RN

170682-50-5
Record name 1-Methyl-5-(tributylstannyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170682-50-5
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Synthesis routes and methods

Procedure details

Lithium diisopropylamide (1.5 M in cyclohexane) (9.7 mL, 14.6 mmol) was added to a −78° C. solution of 1-methylpyrazole (1 g, 12.2 mmol) in tetrahydrofuran (15 mL). After stirring at −78° C. for 15 min, chloro-tri-n-butylstannane (3.9 mL, 14.6 mmol) was added dropwise. The reaction mixture was allowed to warm to ambient temperature overnight. The reaction mixture was quenched with saturated aqueous ammonium chloride, diluted with water and extracted with ethyl acetate. The combined organic extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Chromatography over silica eluting with 0-100 ethyl acetate/hexane afforded 1-methyl-5-(tributylstannyl)-1H-pyrazole.
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two

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